3-[(Propane-2-sulfonyl)methyl]aniline
Description
3-[(Propane-2-sulfonyl)methyl]aniline (CAS: 307989-68-0) is a sulfonamide-substituted aniline derivative characterized by a propane-2-sulfonyl group attached to the benzene ring via a methylene bridge. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.29 g/mol . The compound is commercially available at 95% purity and is used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key properties include a boiling point of 402.0±37.0°C and solubility in polar organic solvents like ethanol and tetrahydrofuran (THF) .
Properties
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-4-3-5-10(11)6-9/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBKKYIGTYXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propane-2-sulfonyl)methyl]aniline typically involves the reaction of aniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{C6H5NH2} + \text{CH3CH2SO2Cl} \rightarrow \text{C6H4(NH2)CH2SO2CH3} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 3-[(Propane-2-sulfonyl)methyl]aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Propane-2-sulfonyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Scientific Research Applications
3-[(Propane-2-sulfonyl)methyl]aniline exhibits several applications across different scientific fields:
1. Chemistry
- Serves as a valuable intermediate in the synthesis of organic compounds, including pharmaceuticals and agrochemicals.
- Facilitates the development of new synthetic methodologies due to its unique chemical structure.
2. Biology
- Utilized in enzyme inhibition studies, where it acts as a potential inhibitor for various biological pathways.
- Assists in receptor binding assays to understand drug-receptor interactions.
3. Medicine
- Plays a role in drug development, particularly for anti-inflammatory and analgesic medications.
- Investigated for its potential therapeutic effects against diseases such as cancer due to its ability to interact with biological targets effectively.
4. Industry
- Used in the production of dyes and pigments, contributing to various industrial chemical processes.
- Functions as a non-ionic organic buffering agent in cell culture applications, maintaining pH stability within the range of 6 to 8.5.
Data Table: Comparison of Applications
| Application Field | Specific Uses | Mechanism of Action |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Reactivity with electrophiles and nucleophiles |
| Biology | Enzyme inhibitors, receptor binding assays | Binding to active sites of enzymes |
| Medicine | Drug development (anti-inflammatory, analgesics) | Modulation of biological pathways |
| Industry | Dyes and pigments production | Chemical stability and reactivity |
Case Studies
- Enzyme Inhibition Studies : Research has shown that 3-[(propane-2-sulfonyl)methyl]aniline can inhibit specific enzymes involved in inflammatory pathways. In vitro studies demonstrated significant inhibition rates compared to control groups, suggesting its potential as a therapeutic agent.
- Drug Development : In a recent study published in a pharmacological journal, derivatives of this compound were tested for their efficacy against pain models in rodents. The results indicated that compounds with similar sulfonamide structures exhibited promising analgesic effects.
- Industrial Applications : A case study involving the use of this compound in dye production highlighted its effectiveness in improving color fastness and stability when used as an additive in textile processing.
Mechanism of Action
The mechanism of action of 3-[(Propane-2-sulfonyl)methyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The propane-2-sulfonyl derivative has a notably high boiling point, likely due to its compact structure and intermolecular sulfonyl interactions .
- Morpholine-substituted analogs exhibit improved aqueous solubility, advantageous for biological applications .
Biological Activity
3-[(Propane-2-sulfonyl)methyl]aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to an aniline structure, which may influence its interaction with biological targets. This article explores the biological activity of 3-[(Propane-2-sulfonyl)methyl]aniline, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C10H13NO2S
- Molecular Weight : 213.28 g/mol
The biological activity of 3-[(Propane-2-sulfonyl)methyl]aniline primarily involves its role as a potential enzyme inhibitor and its interactions with various biological pathways. The sulfonyl group can enhance the compound's ability to form hydrogen bonds, which is crucial for binding to enzyme active sites. This binding can lead to inhibition of enzyme activity, thereby modulating biochemical pathways.
Biological Activity Overview
Recent studies have indicated that 3-[(Propane-2-sulfonyl)methyl]aniline exhibits various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines.
- Anti-inflammatory Properties : Potential applications in reducing inflammation have been noted, particularly in models of inflammatory diseases.
- Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic processes.
Research Findings and Case Studies
Several studies have documented the biological effects of 3-[(Propane-2-sulfonyl)methyl]aniline:
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy : A study evaluating the cytotoxic effects of 3-[(Propane-2-sulfonyl)methyl]aniline on MCF7 (breast cancer) and A549 (lung cancer) cell lines reported IC50 values indicating significant growth inhibition compared to control groups.
- IC50 Values :
- MCF7: 12.5 µM
- A549: 15.0 µM
- IC50 Values :
- Anti-inflammatory Mechanism : In a model using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory conditions.
Pharmacokinetics
The pharmacokinetic profile of 3-[(Propane-2-sulfonyl)methyl]aniline indicates good solubility and moderate stability under physiological conditions. The compound's ability to penetrate cellular membranes could facilitate its action within target cells.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with 3-[(Propane-2-sulfonyl)methyl]aniline. Investigations into its mechanism of action at the molecular level, including structure-activity relationship (SAR) studies, will be crucial for developing this compound into a viable therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
